N'-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide is a complex organic compound with the molecular formula and a molecular weight of 462.54 g/mol. This compound is primarily classified as a benzohydrazide derivative, featuring a distinctive structure that includes a benzothiazole moiety and a morpholino sulfonyl group. It has garnered attention in scientific research for its potential applications in cognitive enhancement and neuroprotection, particularly as a positive allosteric modulator of the muscarinic M4 receptor, which is implicated in learning and memory processes.
The synthesis of N'-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide typically involves multi-step organic reactions. The key steps include:
These synthetic routes are critical for producing compounds with specific pharmacological properties.
The molecular structure of N'-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide can be represented using various chemical notation systems:
CC1=C2C(=C(C=C1)OC)N=C(S2)NNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
The structure features a benzothiazole ring, which contributes to its biological activity, alongside a morpholino group that enhances solubility and interaction with biological targets.
N'-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide participates in several chemical reactions that underline its utility in research:
The mechanism of action for N'-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide centers on its role as a positive allosteric modulator at the muscarinic M4 receptor:
The physical and chemical properties of N'-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide are as follows:
These properties are essential for determining its behavior in biological systems and its suitability for various research applications.
N'-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide has several promising applications in scientific research:
CAS No.: 639-99-6
CAS No.: 12002-53-8
CAS No.:
CAS No.: 485-18-7
CAS No.:
CAS No.: 925246-00-0